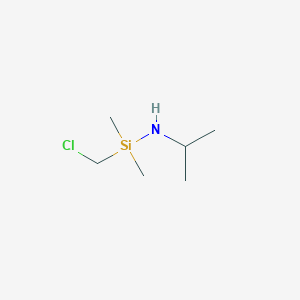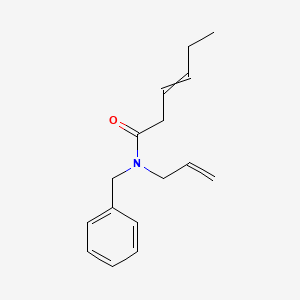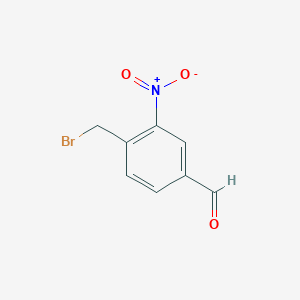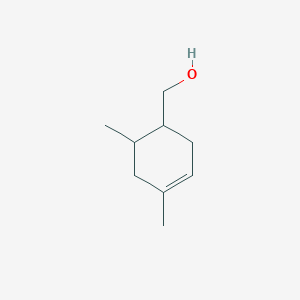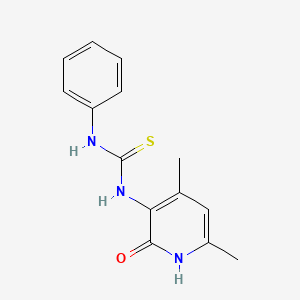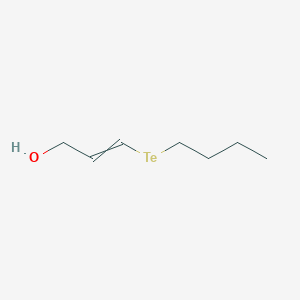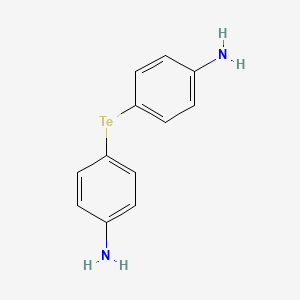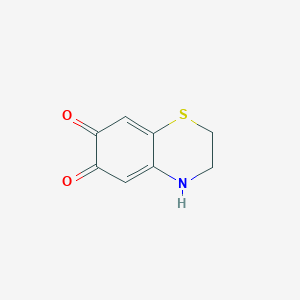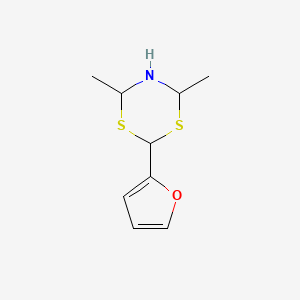![molecular formula C6H7N3O4 B12559373 1-[(Oxiran-2-yl)methyl]-1,3,5-triazinane-2,4,6-trione CAS No. 146692-58-2](/img/structure/B12559373.png)
1-[(Oxiran-2-yl)methyl]-1,3,5-triazinane-2,4,6-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Oxiran-2-yl)methyl]-1,3,5-triazinane-2,4,6-trione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of an oxirane-containing compound with a triazinane derivative. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
1-[(Oxiran-2-yl)methyl]-1,3,5-triazinane-2,4,6-trione undergoes several types of chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxidized derivatives.
Reduction: Reduction reactions can open the oxirane ring, leading to the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxirane ring is opened by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions include diols from oxidation, alcohols from reduction, and substituted triazinane derivatives from nucleophilic substitution .
Aplicaciones Científicas De Investigación
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Industry: The compound is used in the development of advanced materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-[(Oxiran-2-yl)methyl]-1,3,5-triazinane-2,4,6-trione involves its interaction with cellular components, leading to the induction of apoptosis in cancer cells. The compound activates both extrinsic and intrinsic apoptotic pathways, involving caspase activation and mitochondrial permeability transition . Additionally, the compound’s interaction with nuclear NF-κB plays a role in enhancing its chemosensitivity when used in combination with curcumin .
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-Tris((oxiran-2-yl)methyl)-1,3,5-triazinane-2,4,6-trione: A similar compound with multiple oxirane groups, used as an experimental antitumor agent.
1-(Oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde: Another compound with an oxirane ring, used in various chemical reactions.
Uniqueness
1-[(Oxiran-2-yl)methyl]-1,3,5-triazinane-2,4,6-trione is unique due to its specific structure, which allows it to undergo a variety of chemical reactions and exhibit significant biological activity. Its ability to induce apoptosis in cancer cells and enhance chemosensitivity when combined with other compounds makes it a valuable molecule for further research and development .
Propiedades
Número CAS |
146692-58-2 |
|---|---|
Fórmula molecular |
C6H7N3O4 |
Peso molecular |
185.14 g/mol |
Nombre IUPAC |
1-(oxiran-2-ylmethyl)-1,3,5-triazinane-2,4,6-trione |
InChI |
InChI=1S/C6H7N3O4/c10-4-7-5(11)9(6(12)8-4)1-3-2-13-3/h3H,1-2H2,(H2,7,8,10,11,12) |
Clave InChI |
NBZYOWJKOWTTRO-UHFFFAOYSA-N |
SMILES canónico |
C1C(O1)CN2C(=O)NC(=O)NC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


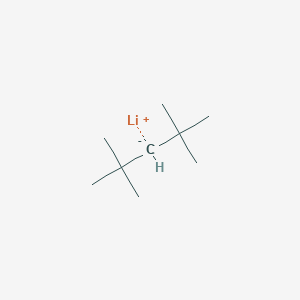

![N-[4-(1,5-Dioxo-1,5-diphenylpentan-3-yl)phenyl]acetamide](/img/structure/B12559308.png)
